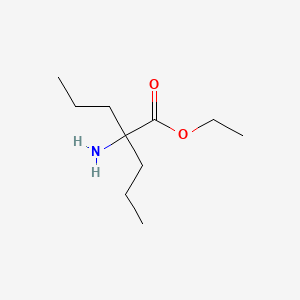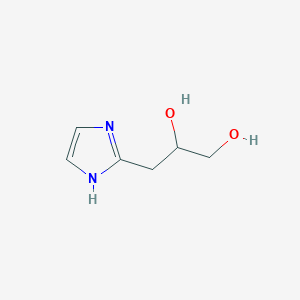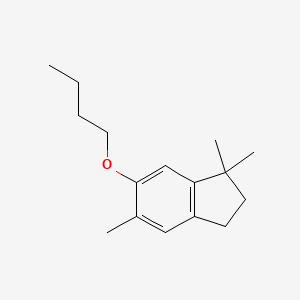
N-(1-phenylprop-2-ynyl)-4,5-dihydro-1,3-oxazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-phenylprop-2-ynyl)-4,5-dihydro-1,3-oxazol-2-amine is a compound that features both an oxazoline ring and a phenyl-propynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor® . The reaction conditions often include room temperature and the use of a slight excess of the fluorinating agent to ensure high conversion rates.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-phenylprop-2-ynyl)-4,5-dihydro-1,3-oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The oxazoline ring can be oxidized to form oxazoles using reagents like manganese dioxide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazoline ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.
Substitution: Organolithium compounds are often used in nucleophilic substitution reactions involving this compound.
Major Products
Oxidation: The major product is the corresponding oxazole.
Substitution: The products vary depending on the nucleophile used but typically include substituted oxazolines or oxazoles.
Wissenschaftliche Forschungsanwendungen
N-(1-phenylprop-2-ynyl)-4,5-dihydro-1,3-oxazol-2-amine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(1-phenylprop-2-ynyl)-4,5-dihydro-1,3-oxazol-2-amine involves its interaction with various molecular targets. The oxazoline ring can participate in nucleophilic substitution reactions, while the phenyl-propynyl group can engage in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dihydro-1,2-oxazoles: These compounds share the oxazoline ring but lack the phenyl-propynyl group.
1,2-Oxazole derivatives: These compounds are structurally similar but differ in the oxidation state of the oxazoline ring.
Uniqueness
N-(1-phenylprop-2-ynyl)-4,5-dihydro-1,3-oxazol-2-amine is unique due to the presence of both the oxazoline ring and the phenyl-propynyl group, which confer distinct chemical reactivity and potential biological activity .
Eigenschaften
Molekularformel |
C12H12N2O |
|---|---|
Molekulargewicht |
200.24 g/mol |
IUPAC-Name |
N-(1-phenylprop-2-ynyl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C12H12N2O/c1-2-11(10-6-4-3-5-7-10)14-12-13-8-9-15-12/h1,3-7,11H,8-9H2,(H,13,14) |
InChI-Schlüssel |
JCOXIPNAEJAANH-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC(C1=CC=CC=C1)NC2=NCCO2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

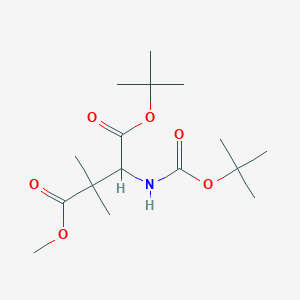
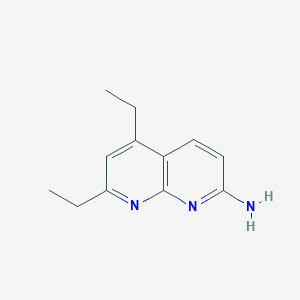
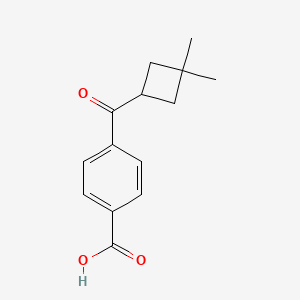
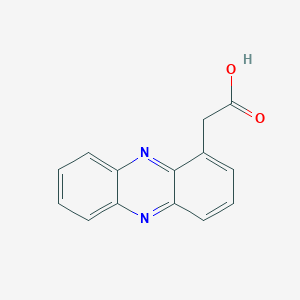

![(6R)-8-Oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B8630197.png)
